2-Bromothiazole-4-carbaldehyde
Overview
Description
2-Bromothiazole-4-carbaldehyde (2B4C) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C4H3BrNOS. It is soluble in ethanol and methanol, and can be used in a variety of laboratory experiments. 2B4C is known to have a range of biochemical and physiological effects, and is used in research to study the mechanisms of action of various drugs.
Scientific Research Applications
Synthesis of Bioactive Compounds
2-Bromothiazole-4-carbaldehyde serves as a critical intermediate in the synthesis of complex molecules with potential biological activities. For example, it has been used in the synthesis of the eastern fragment of the GE2270 antibiotics, showcasing its utility in creating antibiotics that combat resistant bacterial strains (Delgado et al., 2006). Similarly, its role in synthesizing 2-aminoimidazole alkaloids such as oroidin, hymenidin, and ageladine A underscores its importance in generating compounds with potential antitumor and antibiotic properties (Ando & Terashima, 2010).
Material Science and Photophysical Applications
In material science, this compound derivatives have been explored for their photophysical properties. The synthesis of novel fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde, for instance, demonstrates the compound's role in developing organic light-emitting diode (OLED) materials (Xu & Yu, 2011). Additionally, its application in synthesizing fluorescent dye chromophores for textile dyeing showcases its utility in creating functional materials with enhanced coloristic and fluorophoric properties (Rangnekar & Sonawane, 2000).
Advanced Organic Synthesis Techniques
The compound is also instrumental in advancing organic synthesis methodologies. For example, a study on the improved synthesis of 2-Bromo-thiazole-4-carboxylic acid through a solvent-free approach highlights the evolving techniques in synthesizing thiazole derivatives efficiently and with high purity (Zhuo-qiang, 2009). Furthermore, its use in creating 2-styryl-6(7)-bromothiazolo[4,5-b]quinoxaline based fluorescent dyes underlines the compound's role in producing novel chromophores with significant dyeing properties (D. W. Rangnekar & N. Sonawane, 2000).
Safety and Hazards
2-Bromothiazole-4-carboxaldehyde is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical attention if feeling unwell .
Properties
IUPAC Name |
2-bromo-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-4-6-3(1-7)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIZWWCRPZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590503 | |
Record name | 2-Bromo-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-80-1 | |
Record name | 2-Bromo-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5198-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-thiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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